molecular formula C21H27N3O3S B2430473 N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 886129-83-5

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2430473
CAS RN: 886129-83-5
M. Wt: 401.53
InChI Key: PMRXDEHRPWJCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” has a molecular weight of 401.53. It has a melting point of 177-178 degrees Celsius .

Scientific Research Applications

Analgesic Activity

N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been investigated for its analgesic potential. In a series of N-phenylacetamide sulphonamides, this compound demonstrated good analgesic activity, comparable to or even superior to paracetamol . Understanding its mechanism of action and optimizing its dosage could lead to novel pain management strategies.

Antibacterial Properties

Exploring the antibacterial effects of N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide is crucial. While specific studies on this compound are limited, related derivatives have been evaluated for antibacterial activity. For instance, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide exhibited notable antibacterial effects . Investigating similar properties for our compound could contribute to the development of new antimicrobial agents.

Drug Delivery Systems

The unique structural features of this compound make it an interesting candidate for drug delivery systems. Researchers could investigate its solubility, stability, and compatibility with various carriers (liposomes, nanoparticles, etc.). Developing targeted drug delivery platforms using N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide could enhance therapeutic efficacy.

Al-Ostoot, F. H., Zabiulla, & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(2), 1839–1875. Read more Synthesis, spectral characterization and biological activity of N-4- N … (2016). ACG Publications. Read more

Safety and Hazards

As “N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” is for research use only, it is not intended for human or veterinary use. Therefore, it’s important to handle it with care and follow appropriate safety measures. For more detailed safety and hazard information, one should refer to its Material Safety Data Sheet (MSDS).

Future Directions

The future directions in the research of “N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” could involve exploring its potential applications in various fields. This could include studying its biological effects, improving its synthesis process, and designing new derivatives of the compound .

properties

IUPAC Name

N-[4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-15-13-16(2)21(17(3)14-15)23-9-11-24(12-10-23)28(26,27)20-7-5-19(6-8-20)22-18(4)25/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRXDEHRPWJCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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